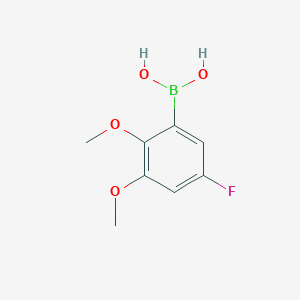![molecular formula C7H6Cl2N2O B11898630 6-Chlorobenzo[d]oxazol-2-amine hydrochloride CAS No. 1087711-84-9](/img/structure/B11898630.png)
6-Chlorobenzo[d]oxazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorobenzo[d]oxazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2O It is a derivative of benzo[d]oxazole, characterized by the presence of a chlorine atom at the 6th position and an amine group at the 2nd position, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d]oxazol-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chlorobenzo[d]oxazole.
Nitration: The 6-chlorobenzo[d]oxazole undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting 6-chlorobenzo[d]oxazol-2-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorobenzo[d]oxazol-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.
Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Substitution Products: Various substituted benzo[d]oxazole derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Condensation Products: Imines or amides.
Applications De Recherche Scientifique
6-Chlorobenzo[d]oxazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chlorobenzo[d]oxazol-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine and amine groups play crucial roles in its binding affinity and specificity. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride
- 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
- 2-Isopropylbenzo[d]oxazol-6-amine
- 6-Chlorobenzo[d]isoxazol-3-ol
Uniqueness
6-Chlorobenzo[d]oxazol-2-amine hydrochloride is unique due to the specific positioning of the chlorine and amine groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1087711-84-9 |
|---|---|
Formule moléculaire |
C7H6Cl2N2O |
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
6-chloro-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H |
Clé InChI |
AVNWFOCOHFPYJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
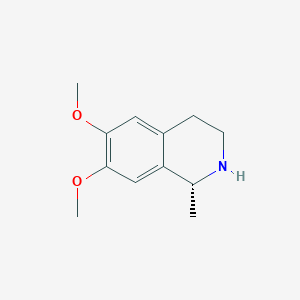
![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
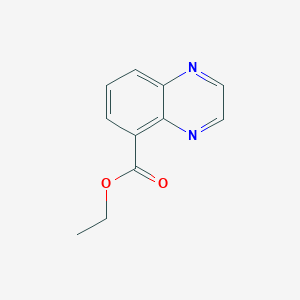
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)

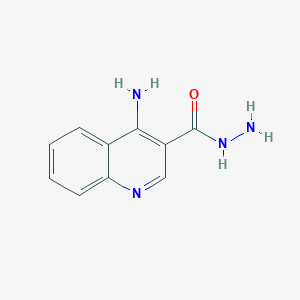


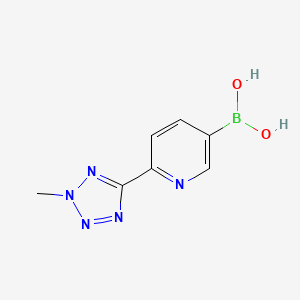
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)

